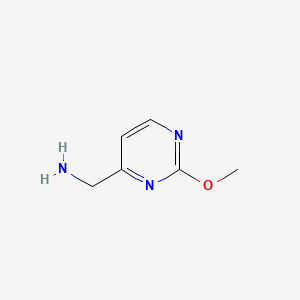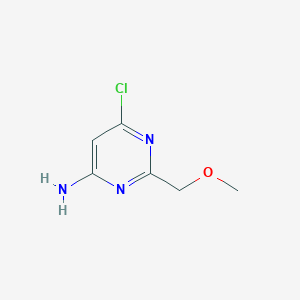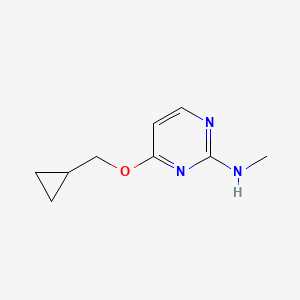
6-Methylpyridazine-4-carboxylic acid
Overview
Description
6-Methylpyridazine-4-carboxylic acid is a chemical compound with the formula C6H6N2O2 and a molecular weight of 138.12 g/mol . It is a type of carboxylic acid .
Molecular Structure Analysis
The molecular structure of 6-Methylpyridazine-4-carboxylic acid consists of a pyridazine ring with a methyl group attached to the 6th carbon and a carboxylic acid group attached to the 4th carbon .Chemical Reactions Analysis
Carboxylic acids, such as 6-Methylpyridazine-4-carboxylic acid, can undergo a variety of reactions. They can be deprotonated to give anions, which are good nucleophiles in S_N2 reactions. They also undergo addition of nucleophiles to the carbonyl group .Scientific Research Applications
Organic Synthesis
Carboxylic acids, such as 6-Methylpyridazine-4-carboxylic acid, are versatile organic compounds that play a key role in organic synthesis . They are involved in various organic reactions, such as substitution, elimination, oxidation, and coupling . They can be used to obtain small molecules, macromolecules, synthetic or natural polymers .
Nanotechnology
In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For instance, organic carboxylic acids have been reported to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation, with applications in the production of polymer nanomaterials .
Polymers
Carboxylic acids have significant applications in the area of polymers. They can be used as monomers, additives, catalysts, etc . The presence of carboxylic acids can enhance the properties of polymers, making them more suitable for various applications .
Medical Field
Carboxylic acids are also found in various applications in the medical field. They can be used in the synthesis of drugs, as they can interact easily with polar compounds, forming bridges of H, obtaining high boiling points .
Pharmacy
In the pharmacy industry, carboxylic acids are used in the formulation of various pharmaceutical products. Their chemical structure, which is highly polar, makes them active in organic reactions .
Surface Modification
The co-ordination complex of the formula [Ni (L1) 2 (H 2 O) 4 ].4H 2 O where L1H = 6-methylpyridine-3-carboxylic acid was structurally characterized using X-ray single crystal analysis . This indicates the potential use of 6-Methylpyridazine-4-carboxylic acid in surface modification.
Safety and Hazards
Future Directions
There is potential for 6-Methylpyridazine-4-carboxylic acid to be used in various fields due to its pyridazine core, which is considered a ‘privileged structure’ in medicinal chemistry . Pyridazine derivatives have shown a wide range of pharmacological activities, making them of interest for future research .
properties
IUPAC Name |
6-methylpyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-2-5(6(9)10)3-7-8-4/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVDJTLECBAYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyridazine-4-carboxylic acid | |
CAS RN |
1115963-06-8 | |
| Record name | 6-Methyl-4-pyridazinecarboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3-hydroxyazetidine-1-carbonyl)phenyl]acetamide](/img/structure/B1465806.png)

![Methyl 2-{[6-(propan-2-yl)pyrimidin-4-yl]amino}acetate](/img/structure/B1465811.png)








![1-{[(3-Methylbutyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1465824.png)

